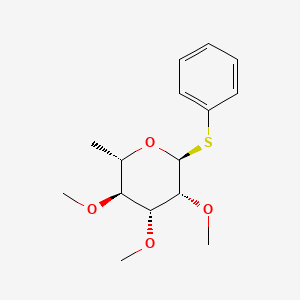

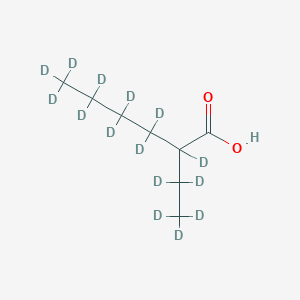

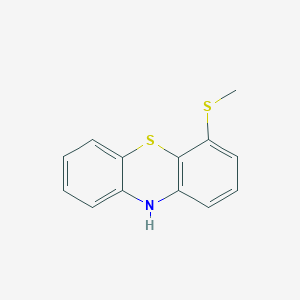

![molecular formula C48H32 B1494080 [8]Cicloparafenileno CAS No. 1217269-85-6](/img/structure/B1494080.png)

[8]Cicloparafenileno

Descripción general

Descripción

[8]Cycloparaphenylene is a useful research compound. Its molecular formula is C48H32 and its molecular weight is 608.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality [8]Cycloparaphenylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [8]Cycloparaphenylene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Supramolecular

Los cicloparafenilenos (CPP) y sus análogos han atraído recientemente mucha atención debido a sus estructuras estéticas y propiedades optoelectrónicas con sistemas de conjugación π radial . Se utilizan en el estudio de la química supramolecular, que involucra la asociación de dos o más especies químicas mantenidas juntas por fuerzas intermoleculares . Este campo tiene aplicaciones potenciales en catálisis, entrega de fármacos, bioterapia, sensores electroquímicos y materiales autocurativos .

Reconocimiento Molecular Anfitrión-Huésped

Los CPP se utilizan en el reconocimiento molecular huésped-huésped, un aspecto importante de la química supramolecular . El reconocimiento molecular huésped-huésped requiere que las dos especies se complementen entre sí tanto en geometría (tamaño y forma) como en sitios de unión . Las estructuras macrocíclicas, como los CPP, cumplen estos requisitos ya que generalmente contienen las cavidades, hendiduras y bolsillos con el tamaño y la forma adecuados que proporcionan el marco para las especies de sustrato mediante múltiples interacciones no covalentes .

Encapsulación de Fullerenos

Los CPP se utilizan para la encapsulación selectiva de tamaño de fullerenos, metalofullerenos endoédricos y moléculas pequeñas . También se utilizan para el ensamblaje de cojinetes moleculares utilizando algunas moléculas tubulares de cicloarileno persistentes en el cinturón y fullerenos .

Propiedades de Transferencia de Electrones Fotoinducidos

Los CPP se utilizan para estudiar las propiedades de transferencia de electrones fotoinducidos en sistemas supramoleculares que contienen huéspedes de nanohoop de carbono y huéspedes de fullereno .

Propiedades de Reconocimiento de Forma

Los CPP se utilizan para estudiar las propiedades de reconocimiento de forma para la autoselección de estructuras mediante el uso de un dímero en forma de mancuerna del ligando [60]fullereno .

Derivados Solubles en Agua

Se han sintetizado derivados solubles en agua de CPP . Estos derivados exhiben una notable solubilidad en agua, con una solubilidad máxima de 16 mmol L-1 (2.6 g/100 mL), así como una fuerte fluorescencia visible en agua . Encapsulan eficazmente compuestos huéspedes catiónicos, como el dicloruro de viologén de metilo, como lo indica un cambio en la fluorescencia visible .

Semillas para el Crecimiento de Nanotubos de Carbono

Los CPP se consideran como posibles semillas para el crecimiento de nanotubos de carbono .

Nanoestructuras Híbridas

Los CPP se utilizan en la creación de nanoestructuras híbridas que contienen sustituyentes tipo nanohoop .

Mecanismo De Acción

Target of Action

8Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop . The primary targets of 8Cycloparaphenylene are fullerenes and other carbonaceous molecules, with interactions similar to those in carbon peapods .

Mode of Action

The interaction of 8Cycloparaphenylene with its targets involves the formation of a complex with the target molecule. This interaction is facilitated by the unique structural properties of 8Cycloparaphenylene, which includes its hoop-like structure and radially oriented p orbitals . The formation of this complex results in significant changes in the electronic structures of the involved molecules .

Biochemical Pathways

The biochemical pathways affected by 8Cycloparaphenylene are primarily related to its interactions with carbonaceous molecules These interactions can lead to changes in the electronic properties of the molecules, potentially affecting various biochemical processes8Cycloparaphenylene is currently limited .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8Cycloparaphenylene are not well-studied. As a result, the impact of these properties on the bioavailability of 8Cycloparaphenylene is currently unknownCycloparaphenylene.

Result of Action

The molecular and cellular effects of 8Cycloparaphenylene’s action are primarily related to its interactions with carbonaceous molecules. These interactions can lead to changes in the electronic structures of the molecules, potentially affecting various molecular and cellular processes . 8Cycloparaphenylene’s action is currently limited.

Action Environment

The action, efficacy, and stability of 8Cycloparaphenylene can be influenced by various environmental factors. For instance, the presence of other molecules can affect the ability of 8Cycloparaphenylene to interact with its targets . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 8Cycloparaphenylene8Cycloparaphenylene.

Análisis Bioquímico

Biochemical Properties

8Cycloparaphenylene plays a significant role in biochemical reactions due to its unique structure and electronic properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 8Cycloparaphenylene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 8Cycloparaphenylene and cytochrome P450 enzymes can lead to changes in the enzyme’s conformation and activity, affecting the overall metabolic process. Additionally, 8Cycloparaphenylene can bind to proteins such as albumin, altering their binding affinity for other ligands and impacting their transport and distribution within the body .

Cellular Effects

The effects of 8Cycloparaphenylene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8Cycloparaphenylene has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 8Cycloparaphenylene can influence cell growth and survival. Furthermore, 8Cycloparaphenylene can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and redox balance .

Molecular Mechanism

The molecular mechanism of 8Cycloparaphenylene involves its interactions with biomolecules at the molecular level. 8Cycloparaphenylene can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, 8Cycloparaphenylene can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, by binding to its active site. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and synaptic function. Additionally, 8Cycloparaphenylene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8Cycloparaphenylene can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 8Cycloparaphenylene is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species (ROS). The degradation products of 8Cycloparaphenylene can have different biological activities, potentially leading to long-term effects on cellular function. For example, prolonged exposure to 8Cycloparaphenylene can result in oxidative stress and damage to cellular components, affecting cell viability and function .

Dosage Effects in Animal Models

The effects of 8Cycloparaphenylene vary with different dosages in animal models. At low doses, 8Cycloparaphenylene may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, 8Cycloparaphenylene can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies in animal models have shown that high doses of 8Cycloparaphenylene can lead to liver and kidney damage, characterized by elevated levels of liver enzymes and markers of renal dysfunction. These findings highlight the importance of determining the appropriate dosage of 8Cycloparaphenylene to minimize adverse effects while maximizing its therapeutic potential .

Metabolic Pathways

8Cycloparaphenylene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the primary metabolic pathways of 8Cycloparaphenylene involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 8Cycloparaphenylene with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 8Cycloparaphenylene within cells and tissues are mediated by various transporters and binding proteins. 8Cycloparaphenylene can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters. Once inside the cells, 8Cycloparaphenylene can bind to intracellular proteins, such as albumin and cytosolic chaperones, affecting its localization and accumulation. The distribution of 8Cycloparaphenylene within tissues can also be influenced by its binding affinity for extracellular matrix components, such as collagen and proteoglycans.

Subcellular Localization

The subcellular localization of 8Cycloparaphenylene plays a crucial role in its activity and function. 8Cycloparaphenylene can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on its targeting signals and post-translational modifications. For example, 8Cycloparaphenylene can be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, 8Cycloparaphenylene can be localized to the nucleus, where it can interact with nuclear proteins and affect gene expression.

Propiedades

IUPAC Name |

nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H32/c1-2-34-4-3-33(1)35-5-7-37(8-6-35)39-13-15-41(16-14-39)43-21-23-45(24-22-43)47-29-31-48(32-30-47)46-27-25-44(26-28-46)42-19-17-40(18-20-42)38-11-9-36(34)10-12-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSJMHFAWQDZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C8C=CC(=C9C=CC(=C1C=C2)C=C9)C=C8)C=C7)C=C6)C=C5)C=C4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099880 | |

| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217269-85-6 | |

| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

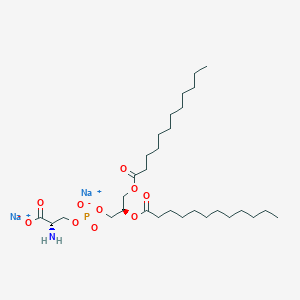

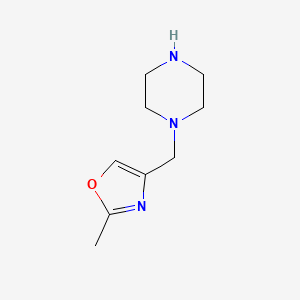

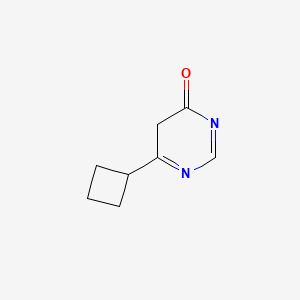

![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)